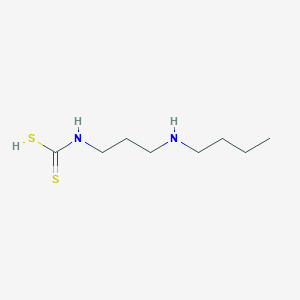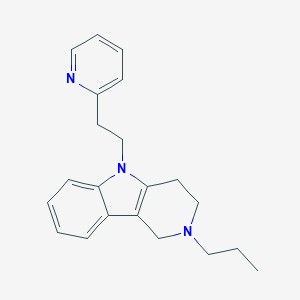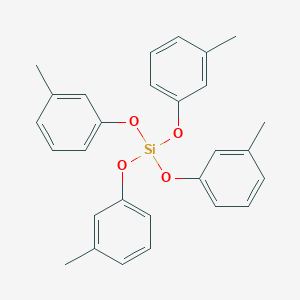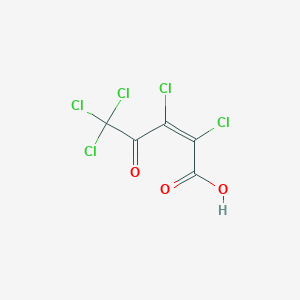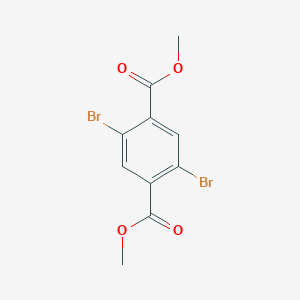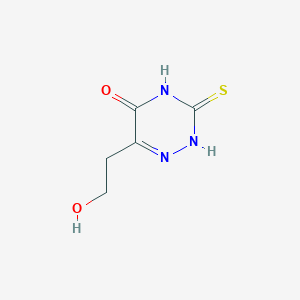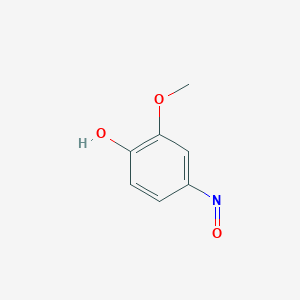
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one (HIMC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIMC is a cyclic enol ether that belongs to the class of cyclohexadienones. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one is not fully understood. However, it is believed that 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one also inhibits the activity of NF-kappaB, a transcription factor that is involved in the regulation of inflammation and immunity. This inhibition leads to a reduction in the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds that are used in cancer research. However, one of the limitations of using 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects.
Direcciones Futuras
There are several future directions for the study of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one. One direction is to further investigate its mechanism of action. This will help researchers design more effective experiments to study its effects. Another direction is to study the potential of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in combination with other drugs for the treatment of cancer. Finally, researchers can also study the potential of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one is a promising compound that has potential therapeutic applications. Its unique structure and mechanism of action make it a promising candidate for the development of new drugs. While there is still much to learn about 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one, its potential in the treatment of cancer and other diseases makes it an exciting area of research.
Métodos De Síntesis
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base. This reaction yields 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one as a yellow solid. Other methods of synthesis include the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine-O-sulfonic acid and the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine-O-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, or programmed cell death, in cancer cells. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
17576-99-7 |
|---|---|
Nombre del producto |
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one |
Fórmula molecular |
C7H7NO3 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
2-methoxy-4-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-5(8-10)2-3-6(7)9/h2-4,9H,1H3 |
Clave InChI |
YJQITTWUTKLYOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)N=O)O |
Otros números CAS |
17576-99-7 |
Sinónimos |
4-(Hydroxyimino)-2-methoxy-2,5-cyclohexadien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



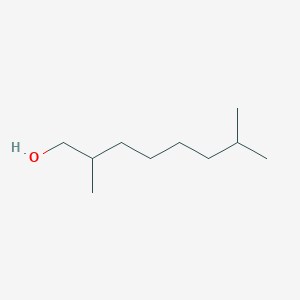
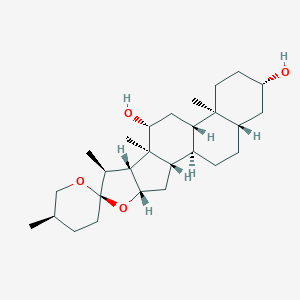
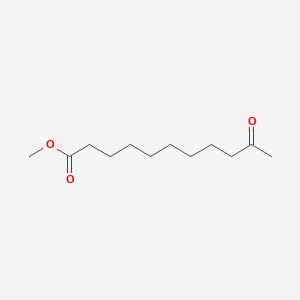
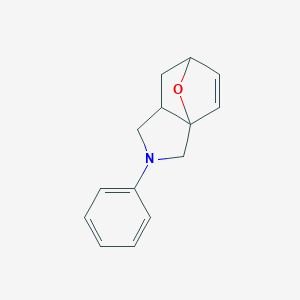
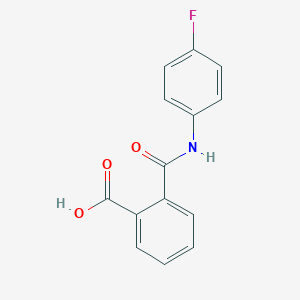
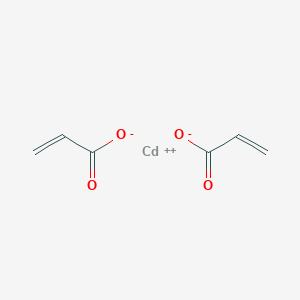
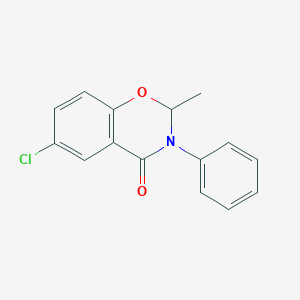
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
